2-cyano-5-(2-furyl)-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide
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Overview
Description
The compound “2-cyano-5-(2-furyl)-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide” is a complex organic molecule. It contains a cyano group (-CN), a furyl group (a five-membered ring containing oxygen), a trifluoromethyl group (-CF3), and a phenyl group (a six-membered carbon ring). The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, furyl, trifluoromethyl, and phenyl groups would likely contribute to the overall shape and electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the cyano group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophiles . The furyl group could potentially participate in aromatic electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure . For example, the presence of the cyano and trifluoromethyl groups could increase its polarity, potentially affecting its solubility in different solvents .Scientific Research Applications
Oxidative Cyclization and Synthesis of Cyano Derivatives
One application involves the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate, leading to the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides. This process highlights the compound's potential in regio- and stereoselective synthesis, demonstrating its role in creating structurally complex and functionally diverse molecules (Burgaz et al., 2007).
Liquid Crystal Synthesis
Another application includes the synthesis of liquid-crystal 2-cyano-5-[p-alkyl(alkoxy)phenyl]pyridines by reacting 1-dimethylamino-3-dimethylimmonia-2-[p-alkyl(alkoxy)phenyl]propene perchlorates with 2-acetylfuran. This process underscores the importance of 2-cyano-5-(2-furyl)-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide in the development of materials with specific optical properties, such as liquid crystals (Pavlyuchenko et al., 1980).
Synthesis of Furan Derivatives
Research into furan derivatives, including the synthesis of 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters, highlights the compound's utility in exploring new chemical entities with potential biological activities, even though desired antibacterial activity was not observed in one study. This reflects the compound's broader applicability in synthetic organic chemistry and drug discovery processes (Saikachi & Suzuki, 1959).
Fluorescent and Dual Emissive Analogues
The rational design and synthesis of 2-thienyl-, 2-furyl- and 2-phenyl-3-hydroxychromones bonded to the C-5 position of deoxyuridine for DNA research applications show the adaptability of 2-cyano derivatives in creating environment-sensitive fluorescent dyes, useful for sensing interactions in biological systems (Barthes et al., 2015).
Catalytic Cyclopropanation
Catalytic cyclopropanation of alkenes, facilitated by (2-furyl)carbene complexes from 1-benzoyl-cis-1-buten-3-yne with transition metal compounds, demonstrates the compound's role in catalysis, offering pathways to synthesizing cyclopropane derivatives, which are valuable in various chemical syntheses (Miki et al., 2004).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it would interact with biological targets in the body to exert its effects . If it’s used as a chemical reagent, its mechanism of action would involve its reactivity towards other chemicals .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2E,4E)-2-cyano-5-(furan-2-yl)-N-[3-(trifluoromethyl)phenyl]penta-2,4-dienamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)13-5-2-6-14(10-13)22-16(23)12(11-21)4-1-7-15-8-3-9-24-15/h1-10H,(H,22,23)/b7-1+,12-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHQZDQUBASZEN-HOTXFKOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=CC=CC2=CC=CO2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C(=C/C=C/C2=CC=CO2)/C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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